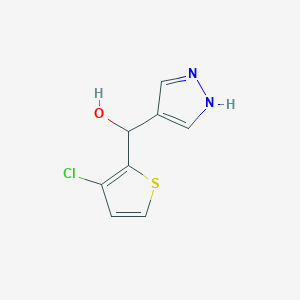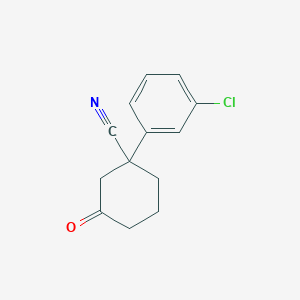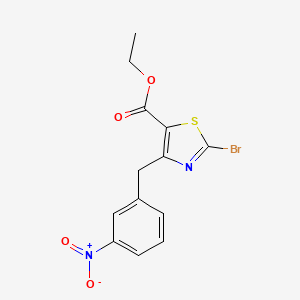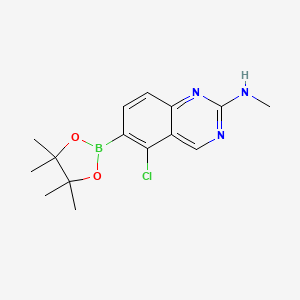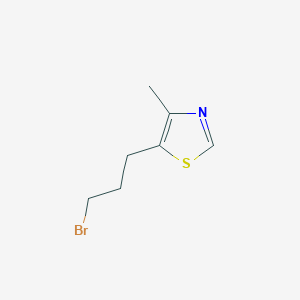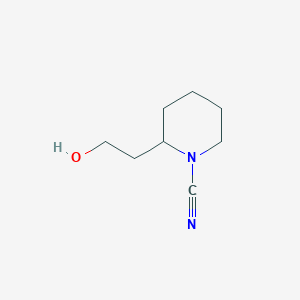
2-(2-Hydroxyethyl)piperidine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)piperidine-1-carbonitrile is a chemical compound with the molecular formula C8H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)piperidine-1-carbonitrile typically involves the reaction of piperidine with ethylene oxide followed by the introduction of a cyano group. One common method involves the following steps:
Reaction of Piperidine with Ethylene Oxide: Piperidine reacts with ethylene oxide under controlled conditions to form 2-(2-Hydroxyethyl)piperidine.
Introduction of Cyano Group: The hydroxyl group of 2-(2-Hydroxyethyl)piperidine is then converted to a cyano group using reagents such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethyl)piperidine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Oxoethyl)piperidine-1-carbonitrile.
Reduction: Formation of 2-(2-Aminoethyl)piperidine-1-carbonitrile.
Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)piperidine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyl)piperidine-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and cyano groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethyl)piperidine: Lacks the cyano group, making it less versatile in certain reactions.
2-(2-Aminoethyl)piperidine-1-carbonitrile:
Icaridin (Picaridin): A related compound used as an insect repellent, highlighting the diverse applications of piperidine derivatives.
Uniqueness
2-(2-Hydroxyethyl)piperidine-1-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)piperidine-1-carbonitrile |
InChI |
InChI=1S/C8H14N2O/c9-7-10-5-2-1-3-8(10)4-6-11/h8,11H,1-6H2 |
Clé InChI |
SALJWGGAEVGWRM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CCO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)


